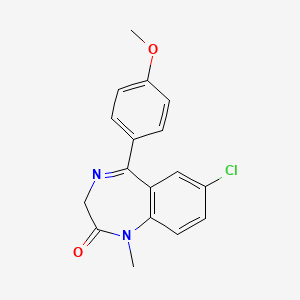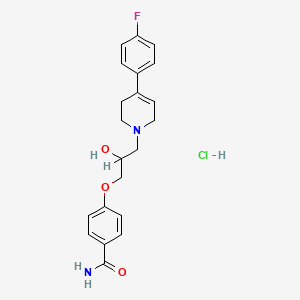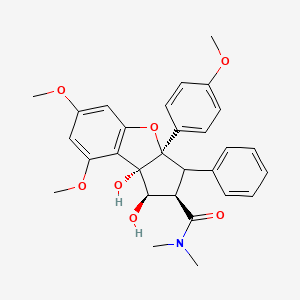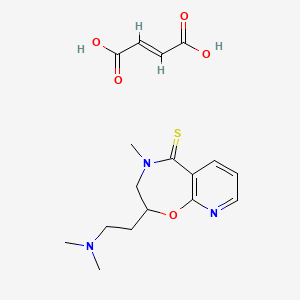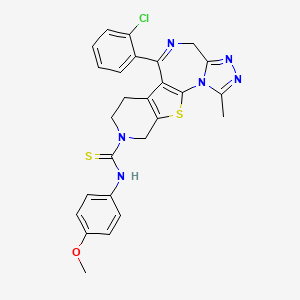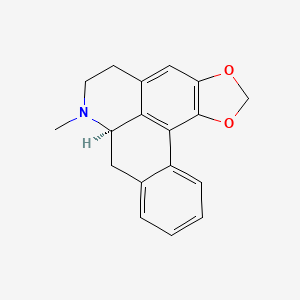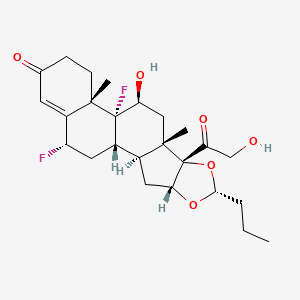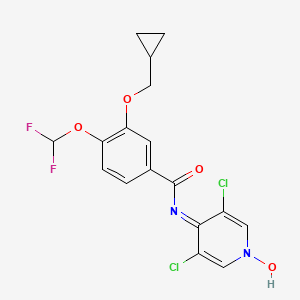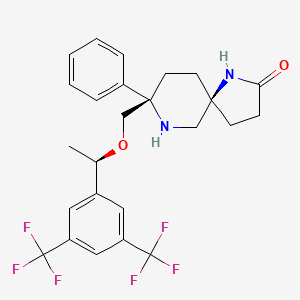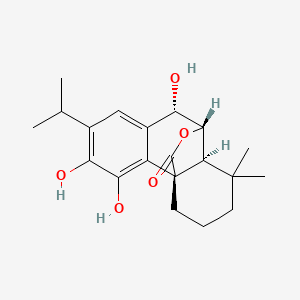
Rosmanol
Overview
Description
Rosmanol is a phenolic diterpene compound primarily found in the leaves of the rosemary plant (Rosmarinus officinalis). It is known for its potent antioxidant and anti-inflammatory properties. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the field of oncology, where it has shown promise in inducing apoptosis in cancer cells .
Scientific Research Applications
Rosmanol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Rosmanol, a phenolic diterpene compound found in rosemary, interacts with several targets in the body. Some of the primary targets include Hsp90α , AKR1C3 , Hsp90β , HSP90AA1 , MAPK1 , MAPK3 , CAT , JUN , AHR , and CASP3 . These targets play crucial roles in various biological processes, including inflammation and cancer progression .
Mode of Action
This compound interacts with its targets to modulate their activity, leading to various changes in cellular functions. For instance, it has been shown to inhibit the PI3K/AKT and STAT3/JAK2 signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the TLR4/NF-κB/MAPK pathway, which plays a key role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and alleviate inflammation . Additionally, this compound can modulate the PI3K/AKT and STAT3/JAK2 pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
A study has developed a method for the determination of this compound and other diterpenes in rat plasma after oral administration of rosemary extract, which could be used for future pharmacokinetic studies .
Result of Action
The interaction of this compound with its targets and its modulation of various biochemical pathways result in several molecular and cellular effects. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells and induce their apoptosis . It also accelerates the apoptotic process through mitochondrial pathways and reactive oxygen species (ROS) production caused by DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the antioxidant properties of this compound can be influenced by the presence of reactive oxygen species (ROS) in the cellular environment . Moreover, the extraction method and conditions can significantly affect the concentration and bioavailability of this compound
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rosmanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, are currently being studied .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosmanol can be synthesized through various chemical reactions involving diterpenes extracted from rosemary. One common method involves the oxidation of carnosic acid, another diterpene found in rosemary, using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves the extraction of rosemary leaves using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. Supercritical fluid extraction and Soxhlet extraction are also employed to obtain high yields of this compound from rosemary leaves .
Chemical Reactions Analysis
Types of Reactions
Rosmanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound quinone, a compound with enhanced antioxidant properties.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like methanol or ethanol.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: this compound quinone
Reduction: Dihydrothis compound
Substitution: Various esters and ethers of this compound
Comparison with Similar Compounds
Rosmanol is often compared with other phenolic diterpenes found in rosemary, such as carnosic acid and carnosol. While all three compounds exhibit antioxidant properties, this compound is unique in its ability to modulate specific signaling pathways involved in cancer cell apoptosis .
Similar Compounds
Carnosic Acid: Known for its strong antioxidant and anti-inflammatory properties.
Carnosol: Exhibits potent anticancer activity and is effective in inhibiting the proliferation of various cancer cell lines.
Rosmarinic Acid: Another phenolic compound with antioxidant and anti-inflammatory effects, commonly found in rosemary.
This compound’s unique ability to regulate specific molecular targets and pathways makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


